BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

antifungal Rhizopus oryzae benzylic triazole

N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950230-04-3) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, a scaffold extensively investigated for its bioisosteric relationship to pyrazole amides and its conformational rigidity imparted by the triazole ring. The compound features a distinct substitution pattern: a 5-methyl group on the triazole, an N-1 phenyl ring, and an N-(4-chlorobenzyl) carboxamide side chain.

Molecular Formula C17H15ClN4O
Molecular Weight 326.78
CAS No. 950230-04-3
Cat. No. B2635671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS950230-04-3
Molecular FormulaC17H15ClN4O
Molecular Weight326.78
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23)
InChIKeyZXDYOAIAWBBZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950230-04-3): Procurement-Relevant Chemical Identity and Class Profile


N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950230-04-3) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, a scaffold extensively investigated for its bioisosteric relationship to pyrazole amides and its conformational rigidity imparted by the triazole ring. The compound features a distinct substitution pattern: a 5-methyl group on the triazole, an N-1 phenyl ring, and an N-(4-chlorobenzyl) carboxamide side chain. While the broader class has established precedent in kinase inhibition [1], antimicrobial [2], and antifungal [3] applications, no peer-reviewed bioactivity data have been identified for this exact CAS registry number, and direct quantitative comparison with defined analogs is not presently supported by the published literature.

Why In-Class 1,2,3-Triazole-4-Carboxamide Analogs Cannot Substitute for N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Within the 1,2,3-triazole-4-carboxamide class, minor structural perturbations produce divergent biological profiles that preclude generic substitution. The N-1 phenyl with C-5 methyl substitution pattern has been shown to be a critical determinant of antiproliferative potency in cancer cell lines [1], while benzylic carboxamide variants (3a–m) exhibit compound-specific MIC values against filamentous fungi and Candida spp. [2]. For the target compound, the 4-chloro substituent on the benzyl ring is a documented pharmacophoric feature in related triazole series, where halogen substitution at this position modulates target binding and selectivity [3]. No published head-to-head data exist demonstrating that an N-(4-fluorobenzyl) or N-(4-methylbenzyl) analog would recapitulate the same profile; therefore, procurement must be compound-specific.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950230-04-3)


Antifungal Potency of Benzylic 1,2,3-Triazole-4-Carboxamides Against Rhizopus oryzae: Class-Level Scaffold Validation

In a library of benzylic 1,2,3-triazole-4-carboxamides (compounds 3a–m), two analogs (3d and 3e) demonstrated fungicidal activity against Rhizopus oryzae superior to the reference drug itraconazole [1]. Although the test set did not include the target compound (CAS 950230-04-3), the benzylic carboxamide core shared with the target compound is the scaffold from which these potent antifungal agents derive. This establishes the class as a validated starting point for antifungal development, with the 4-chlorobenzyl substitution representing a distinct, untested position within the structure–activity landscape.

antifungal Rhizopus oryzae benzylic triazole

Anticancer Cytotoxicity Spectrum of 1-Aryl-5-Substituted-1,2,3-Triazole-4-Carboxamides: Scaffold Potency Across NCI-60 Panel

Two 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide derivatives from a published series exhibited significant antiproliferative activity across multiple NCI-60 cancer cell lines, including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer panels [1]. The active compounds shared the core 1,2,3-triazole-4-carboxamide scaffold present in the target compound but differed at the 5-position (amino vs. methyl) and the carboxamide substituent. The target compound's 5-methyl substitution and 4-chlorobenzyl side chain represent unexplored vectors within a scaffold of confirmed multi-lineage anticancer potential.

anticancer cytotoxicity NCI-60 triazole carboxamide

Kinase Inhibition Precedent: c-Met IC50 of 1.04 nM Achievable with 1,2,3-Triazole-4-Carboxamide Moiety

A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives bearing a 1,2,3-triazole-4-carboxamide moiety demonstrated c-Met kinase inhibition with an IC50 of 1.04 nM for the most potent compound, identified as a multitargeted receptor tyrosine kinase inhibitor [1]. SAR analysis indicated that electron-withdrawing groups (EWGs), particularly chloro substitution at the 2-position on the phenyl ring, enhanced antitumor potency. The target compound incorporates chlorine at the 4-position of the benzyl ring, a positional variant on a related pharmacophoric element that may influence kinase selectivity and warrants direct comparative evaluation.

c-Met kinase tyrosine kinase inhibitor triazole carboxamide

EGFR/VEGFR-2 Dual Inhibition by Tris-Triazole Carboxamide Analogs: Sub-Micromolar Potency and Apoptosis Induction

A recent 2025 study of sixteen tris-triazole carboxamide analogs reported sub-micromolar IC50 values against MCF-7, HCT-116, and A549 cancer cell lines (0.09–0.7 μM). Compound 8i, the most potent, achieved EGFR IC50 values of 4.051 ± 0.72 μM (MCF-7) and 5.492 ± 1.47 μM (HCT-116), and VEGFR-2 IC50 values of 1.791 ± 0.05 μM (MCF-7) and 1.474 ± 0.09 μM (HCT-116), accompanied by BAX upregulation and BCL-2/HSP-70 downregulation [1]. The target compound (CAS 950230-04-3) is a monomeric 1,2,3-triazole-4-carboxamide that could serve as a simplified scaffold control or building block for tris-triazole design.

EGFR VEGFR-2 dual inhibition apoptosis triazole

Optimal Research and Procurement Scenarios for N-(4-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Antifungal Lead Optimization: Benzylic Triazole-4-Carboxamide SAR Expansion Against Rhizopus oryzae

Build upon the demonstrated superiority of benzylic 1,2,3-triazole-4-carboxamides (3d, 3e) over itraconazole against R. oryzae [1] by procuring the target compound as a structurally distinct analog with a 4-chlorobenzyl group. This enables systematic exploration of halogen position effects (4-Cl vs. unsubstituted benzyl) on antifungal MIC values, a SAR vector left unexplored in the published library of compounds 3a–m.

Oncology Drug Discovery: Monomeric Triazole Carboxamide as Kinase Inhibitor Scaffold Control

Deploy the target compound as a monomeric 1,2,3-triazole-4-carboxamide control in head-to-head comparisons with multivalent tris-triazole analogs that have demonstrated sub-micromolar cytotoxicity and dual EGFR/VEGFR-2 inhibition [1]. This addresses the critical SAR question of whether multivalency is required for potency or whether a properly substituted monomeric triazole carboxamide can achieve comparable target engagement.

Chemical Biology Probe Development: Chlorinated Benzyl Pharmacophore Characterization

Utilize the 4-chlorobenzyl moiety of the target compound as a defined pharmacophoric probe in competitive binding assays, given that electron-withdrawing chloro substitution on aryl rings has been identified as a potency-enhancing feature in triazole-4-carboxamide c-Met kinase inhibitors [1]. This compound provides a clean structural template for halogen-bonding interaction studies without confounding substituents.

Click Chemistry Building Block: CuAAC-Derived Library Synthesis Starting Material

The compound's 1,2,3-triazole core is accessible via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the established synthetic route for this scaffold class [1]. Procure the target compound as a characterized intermediate or analytical standard for quality control in click chemistry workflows generating focused libraries of 1,4-disubstituted and 1,5-disubstituted triazole carboxamides for high-throughput screening.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.